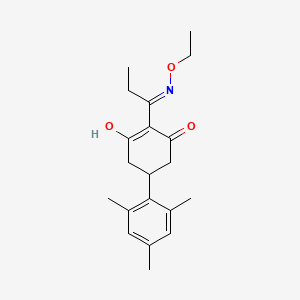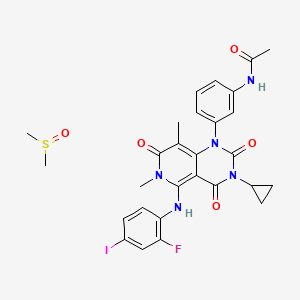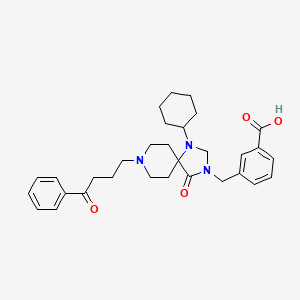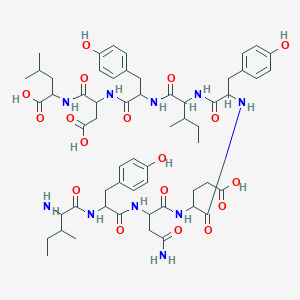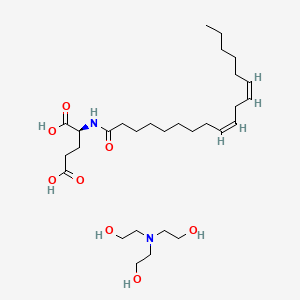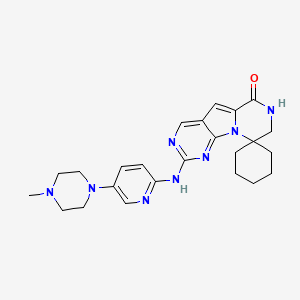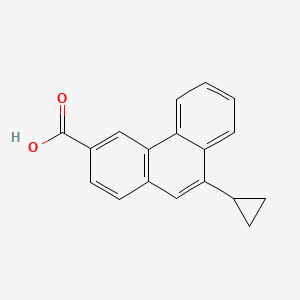
9-Cyclopropylphenanthrene-3-carboxylic acid
Vue d'ensemble
Description
“9-Cyclopropylphenanthrene-3-carboxylic acid” is a chemical compound with the molecular formula C18H14O2 and a molecular weight of 262.30256 . It is a carboxylic acid derivative of phenanthrene .
Molecular Structure Analysis
The molecular structure of “9-Cyclopropylphenanthrene-3-carboxylic acid” consists of a phenanthrene core with a cyclopropyl group at the 9-position and a carboxylic acid group at the 3-position . The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Phenanthrene Derivatives : 9-Cyclopropylphenanthrene-3-carboxylic acid is utilized in the synthesis of phenanthrene derivatives. A notable method involves using Iron(III) chloride for mild synthesis, presenting an environmentally friendly and practical route for large-scale production of the phenanthrene ring (Wang et al., 2008).
Synthesis of Novel Allosteric Modulators : This compound has been used in the synthesis of novel 3,9-disubstituted phenanthrene derivatives. These derivatives are explored for their potential modulatory activity at the N-methyl-d-aspartate (NMDA) receptor, which is relevant in neurological and neurodegenerative disorders (Irvine et al., 2015).
Applications in Organic Chemistry
Intramolecular Oxidative Coupling : 9-Cyclopropylphenanthrene-3-carboxylic acid is a key intermediate in the intramolecular oxidative coupling of phenyl acrylic acids. This method offers mild reaction conditions and easy purification, valuable for the efficient synthesis of phenanthrenes (Ji et al., 2014).
Lewis Acid-Mediated Carboxylation : The compound is also produced via direct and regioselective carboxylation of fused aromatic compounds with carbon dioxide, aided by a Lewis acid. This method highlights an innovative approach in organic synthesis (Suzuki et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
9-cyclopropylphenanthrene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-18(20)13-8-7-12-9-16(11-5-6-11)14-3-1-2-4-15(14)17(12)10-13/h1-4,7-11H,5-6H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWRRDKZWBVAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C(C=C3)C(=O)O)C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Cyclopropylphenanthrene-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B611454.png)


